molecular formula C8H11ClO5 B1618599 2,4,6-Trimethylpyrylium perchlorate CAS No. 940-93-2

2,4,6-Trimethylpyrylium perchlorate

Cat. No.: B1618599
CAS No.: 940-93-2
M. Wt: 222.62 g/mol
InChI Key: SPTGLTSDLLDPOO-UHFFFAOYSA-M
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Description

Historical Development and Chemical Significance of Pyrylium (B1242799) Systems

The exploration of pyrylium chemistry dates back over a century, with the first pyrylium salt featuring a perchlorate (B79767) anion being reported in 1911 by Baeyer. nih.gov Despite this early discovery, pyrylium salts remained relatively underappreciated for about half a century. nih.gov It wasn't until the 1960s that their importance as versatile precursors in organic synthesis was fully recognized. nih.gov The high reactivity of the pyrylium ring towards various nucleophiles established them as valuable intermediates for the synthesis of a wide array of heterocyclic compounds, including pyridines, phosphinines, and pyridinium (B92312) salts. wikipedia.orgnih.gov

Starting in the 1980s, the application of pyrylium salts expanded into polymer chemistry, where they were used to create viologen polymers. nih.gov In recent decades, their utility has been further demonstrated in the construction of complex macrocycles and metallo-supramolecular structures. nih.govrsc.org The ability of pyrylium salts to be transformed into pyridinium salts with high yields has simplified the synthesis of multitopic ligands for coordination-driven self-assembly. nih.gov This historical progression highlights the evolution of pyrylium salts from chemical curiosities to indispensable tools in modern synthetic chemistry.

Aromaticity and Electronic Structure of the Pyrylium Cation in Academic Context

The pyrylium cation, with its formula C₅H₅O⁺, consists of a six-membered ring with five carbon atoms and one positively charged oxygen atom. wikipedia.org The conjugated double bonds within the ring confer aromatic character, analogous to benzene (B151609). wikipedia.orgquora.com This aromaticity is a key factor in the relative stability of pyrylium salts compared to other oxonium ions. wikipedia.org The pyrylium cation adheres to Hückel's rule, possessing 6 π-electrons in a planar, cyclic, and fully conjugated system, which is a determinant of aromaticity. stackexchange.com

However, the high electronegativity of the oxygen atom significantly perturbs the electronic distribution within the aromatic ring. researchgate.net This results in a lower aromaticity index for the pyrylium cation (68.5) compared to benzene (100). researchgate.net The electronic structure can be depicted through several resonance forms, which indicate that the highest partial positive charges are located at the 2, 6, and 4 positions of the ring. researchgate.net This charge distribution makes these positions highly susceptible to nucleophilic attack. wikipedia.orgresearchgate.net Ab initio quantum chemical studies have confirmed that the pyrylium cation possesses a benzenoid structure and is the global minimum on the singlet potential energy surface of C₅H₅O⁺. nih.gov

2,4,6-Trimethylpyrylium Perchlorate as a Model Pyrylium Salt for Research

This compound stands out as a particularly useful and versatile starting material in research. orgsyn.org Its synthesis has been achieved through various methods, including the Balaban-Nenitzescu-Praill synthesis, which utilizes t-butanol and acetic anhydride (B1165640) in the presence of an acid like perchloric acid. wikipedia.orgorgsyn.org

This specific salt is a valuable precursor for a multitude of other compounds. Its reactions are a cornerstone for demonstrating the synthetic utility of pyrylium salts. For instance, it reacts with nucleophiles to form a variety of other molecules. orgsyn.org The methyl groups at the 2, 4, and 6 positions influence the reactivity and solubility of the compound. The perchlorate anion (ClO₄⁻), while contributing to the salt's stability, also renders it potentially hazardous, necessitating careful handling. orgsyn.orgnih.gov Despite this, its well-defined structure and predictable reactivity make it an ideal model for studying the fundamental chemical properties and reaction mechanisms of pyrylium systems. orgsyn.orgresearchgate.net

PropertyValue
Molecular Formula C₈H₁₁ClO₅
Molar Mass 222.62 g/mol
Appearance Colorless or yellow crystals
Melting Point 244-247 °C (decomposes)
Note: Data sourced from available chemical information. orgsyn.orgepa.gov

Properties

IUPAC Name

2,4,6-trimethylpyrylium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O.ClHO4/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTGLTSDLLDPOO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[O+]C(=C1)C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70240198
Record name Pyrylium, 2,4,6-trimethyl-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70240198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940-93-2
Record name Pyrylium, 2,4,6-trimethyl-, perchlorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrylium, 2,4,6-trimethyl-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70240198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,4,6 Trimethylpyrylium Perchlorate

Classical Syntheses and Mechanistic Insights

The traditional methods for synthesizing 2,4,6-trimethylpyrylium perchlorate (B79767) often involve the cyclization of acyclic precursors. These methods, while foundational, have paved the way for more optimized procedures.

Balaban-Nenitzescu-Praill Type Formations from Acetone (B3395972), Acetic Anhydride (B1165640), and Perchloric Acid

One of the earliest and most well-known methods for preparing 2,4,6-trimethylpyrylium perchlorate involves the reaction of acetone with a mixture of acetic anhydride and perchloric acid. orgsyn.org While this method is of historical importance, it is often less satisfactory in terms of yield compared to other routes. orgsyn.org The reaction proceeds through a complex mechanism involving the diacetylation of acetone, followed by cyclization to form the pyrylium (B1242799) ring.

A related and more efficient procedure, adapted from the work of Balaban and Nenitzescu, utilizes mesityl oxide (formed from the self-condensation of acetone) as a key intermediate. orgsyn.org In this process, mesityl oxide reacts with acetic anhydride in the presence of perchloric acid. orgsyn.org The reaction is exothermic and requires careful temperature control to achieve optimal yields. orgsyn.org The product crystallizes from the reaction mixture and can be isolated by filtration. orgsyn.org

The mechanistic pathway is understood to involve the formation of a 1,5-dicarbonyl intermediate which then undergoes cyclization and dehydration to form the aromatic pyrylium ring. scribd.com

Cyclization of Aliphatic Precursors

Various aliphatic compounds can serve as starting materials for the synthesis of this compound through cyclization reactions.

From Mesityl Oxide: The reaction of mesityl oxide and acetic anhydride with perchloric acid is a common and relatively high-yielding method. orgsyn.org The process involves heating the reactants, which leads to the formation of the pyrylium salt. orgsyn.org The product typically precipitates from the dark-colored reaction mixture upon cooling. orgsyn.org Yields in the range of 54-56% have been reported for this method. orgsyn.org

From t-Butyl Alcohol: An alternative synthesis starts from t-butyl alcohol, which reacts with acetic anhydride and perchloric acid. orgsyn.org This reaction is highly exothermic, and careful control of the temperature is crucial. orgsyn.org The t-butyl alcohol is believed to first dehydrate to isobutylene (B52900) in the acidic medium. stackexchange.com The isobutylene then reacts further to form intermediates that ultimately cyclize to the pyrylium ring. stackexchange.com The temperature is typically maintained between 100°C and 105°C for optimal results. orgsyn.org This method can produce the desired product in yields of 50-54%. orgsyn.org

From 2,6-Dimethylpyrone: this compound can also be prepared from 2,6-dimethylpyrone by reaction with a methylmagnesium halide, such as methylmagnesium iodide or bromide. orgsyn.org This approach introduces the third methyl group at the 4-position of the pyrylium ring.

Contemporary and Optimized Preparative Techniques

Modern synthetic chemistry has sought to improve upon the classical methods by employing new technologies and strategies to enhance efficiency, safety, and selectivity.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. nih.govnih.gov While specific microwave-assisted protocols for the synthesis of this compound are not extensively detailed in the provided search results, the general principles of microwave chemistry suggest its potential applicability. Microwave irradiation can facilitate the rapid heating of the reaction mixture, potentially leading to faster formation of the pyrylium salt from its precursors. nih.gov This method offers advantages in terms of energy efficiency and the potential for high-throughput synthesis. nih.gov

Regioselective Synthesis Approaches

Regioselectivity is a critical aspect of organic synthesis, particularly when creating substituted heterocyclic compounds. For pyrylium salts, regioselective synthesis allows for the precise placement of substituents on the pyrylium ring, which is crucial for tailoring the properties of the final molecule.

While the synthesis of the symmetrically substituted this compound does not inherently require complex regioselective control, the principles are vital for creating more complex, unsymmetrical pyrylium salts. organic-chemistry.org For instance, the reaction of a 1,3-diketone with an arylhydrazine can be highly regioselective depending on the reaction conditions, such as the choice of solvent. organic-chemistry.org Aprotic solvents with strong dipole moments, like N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity in the formation of substituted pyrazoles, a related heterocyclic system. organic-chemistry.org Similar strategies could be envisioned for the regioselective synthesis of substituted pyrylium salts.

Furthermore, the deuteration of 2,4,6-trimethylpyrylium salts has been shown to occur regioselectively at the methyl groups in deuterium (B1214612) oxide (D₂O), demonstrating that the different positions on the pyrylium ring exhibit distinct reactivities. researchgate.net This inherent difference in reactivity can be exploited in designing regioselective syntheses of pyrylium derivatives.

Data Tables

Table 1: Classical Synthesis Parameters for this compound

Starting Material(s)ReagentsTemperature (°C)Yield (%)Reference
Mesityl OxideAcetic Anhydride, Perchloric Acid50-7054-56 orgsyn.org
t-Butyl AlcoholAcetic Anhydride, Perchloric Acid100-10550-54 orgsyn.org
2,6-DimethylpyroneMethylmagnesium HalideNot specifiedNot specified orgsyn.org

Comprehensive Analysis of Nucleophilic Reactivity of 2,4,6 Trimethylpyrylium Perchlorate

Reactions with Nitrogen-Containing Nucleophiles

The electrophilic nature of the pyrylium (B1242799) ring in 2,4,6-trimethylpyrylium perchlorate (B79767) makes it highly susceptible to attack by a variety of nitrogen-containing nucleophiles. These reactions typically proceed via a nucleophilic addition to the pyrylium ring, followed by ring-opening and subsequent recyclization to form a range of nitrogen-containing heterocyclic compounds.

Formation of N-Substituted Pyridinium (B92312) Salts from Primary Amines and Hydrazines

The reaction of 2,4,6-trimethylpyrylium perchlorate with primary amines is a well-established method for the synthesis of N-substituted pyridinium salts. scispace.com The initial attack of the amine occurs at the α-position of the pyrylium ring, leading to a 2H-pyran intermediate. This intermediate then undergoes a ring-opening to an amino-dienone, which subsequently cyclizes and dehydrates to furnish the corresponding N-substituted 2,4,6-trimethylpyridinium salt. scribd.com This reaction is general for a wide range of primary amines, including aliphatic and aromatic amines.

Similarly, hydrazines react with this compound to yield N-aminopyridinium salts. For instance, the reaction with hydrazine (B178648) hydrate (B1144303) produces N-amino-2,4,6-trimethylpyridinium perchlorate. Substituted hydrazines, such as phenylhydrazine (B124118), also react in a similar manner to afford the corresponding N-arylaminopyridinium salts. researchgate.net The reaction with amino acids has also been investigated, yielding N-carboxymethylcollidinium perchlorate from glycine. epa.gov

A variety of N-substituted pyridinium salts can be synthesized using this methodology. The specific product depends on the nature of the primary amine or hydrazine used.

Table 1: Examples of N-Substituted Pyridinium Salts from this compound

NucleophileProductReference
Primary Amine (general)N-Alkyl/Aryl-2,4,6-trimethylpyridinium perchlorate scispace.com
Hydrazine HydrateN-Amino-2,4,6-trimethylpyridinium perchlorate researchgate.net
PhenylhydrazineN-Phenylamino-2,4,6-trimethylpyridinium perchlorate researchgate.net
GlycineN-Carboxymethylcollidinium perchlorate epa.gov

Synthesis of Pyridine (B92270) Derivatives via Ammonia Interventions

Ammonia reacts with this compound to produce 2,4,6-trimethylpyridine (B116444). researchgate.net The mechanism is analogous to the reaction with primary amines, involving the initial formation of a 2-amino-2H-pyran intermediate which then undergoes ring-opening and subsequent cyclization with the elimination of water to form the pyridine ring. scribd.com This reaction provides a straightforward route to 2,4,6-trimethylpyridine, a valuable building block in organic synthesis.

Cycloaddition and Condensation Reactions Yielding Diverse Nitrogen Heterocycles

This compound participates in cycloaddition and condensation reactions with various nitrogen-containing nucleophiles to afford a diverse array of heterocyclic systems.

Pyridine N-oxides: The reaction of this compound with hydroxylamine (B1172632) leads to the formation of 2,4,6-trimethylpyridine N-oxide. researchgate.net Pyridine N-oxides are versatile synthetic intermediates, as the N-oxide functionality can activate the pyridine ring towards both electrophilic and nucleophilic substitution. wikipedia.orgscripps.eduresearchgate.netsemanticscholar.org

Isoxazolines and Pyrazolines: While the reaction of this compound specifically to form isoxazolines and pyrazolines is not extensively detailed in the provided results, the reaction of the related 2,4,6-triphenylpyrylium (B3243816) perchlorate with hydroxylamine and phenylhydrazine yields isoxazoline (B3343090) and pyrazole (B372694) derivatives, respectively. researchgate.net This suggests that similar transformations could be possible with the trimethyl derivative under appropriate conditions. The synthesis of pyrazolines often involves the reaction of chalcones with hydrazine hydrate. nih.gov

1,2-Diazepines: The synthesis of 1,2-diazepines can be achieved through various methods, including the intramolecular dehydrofluorination of specific azo-compounds and the photochemical rearrangement of 1-aminopyridinium ylides. rsc.orgchemrxiv.org While a direct synthesis from this compound is not explicitly described, the pyrylium salt can serve as a precursor to pyridinium ylides, which are key intermediates in some diazepine (B8756704) syntheses. chemrxiv.org The reaction of 1,8-diaminonaphthalene (B57835) with hydrazonoyl chlorides can also lead to naphtho[1,8-ef] scribd.comresearchgate.netdiazepines. nih.gov

Transformations with Carbon-Centered Nucleophiles

The reaction of this compound with carbon-centered nucleophiles provides access to a variety of carbocyclic and open-chain compounds through the formation and subsequent transformation of pyran intermediates.

Generation of 4H-Pyrans and 2H-Pyrans via Organometallic Reagents and Carbanionic Additions

The addition of organometallic reagents, such as Grignard reagents and organolithium compounds, to this compound typically occurs at the α-position (C2 or C6) of the pyrylium ring to form a 2H-pyran intermediate. scribd.com However, attack at the γ-position (C4) can also occur, leading to the formation of a 4H-pyran. The regioselectivity of the attack can be influenced by the nature of the nucleophile and the reaction conditions. For example, organocuprates are known to favor addition at the γ-position. scribd.com

Carbanionic additions, such as the reaction with cyanide ions, also lead to the formation of pyran derivatives. The addition of cyanide to 2,4,6-trimethylpyrylium salts can result in the formation of a cyano-substituted 2H-pyran. researchgate.net

Table 2: Products from Reactions with Carbon-Centered Nucleophiles

Nucleophile TypePredominant Product TypeReference
Grignard Reagents2H-Pyran scribd.com
Organolithium Reagents2H-Pyran scribd.com
Organocuprates4H-Pyran scribd.com
CyanideCyano-substituted 2H-Pyran researchgate.net

Electrocyclic Ring Opening of Pyran Intermediates to Dienones

The 2H-pyran intermediates formed from the reaction of this compound with carbon nucleophiles are often unstable and readily undergo a thermal, conrotatory electrocyclic ring-opening reaction to yield conjugated dienones. scribd.comlibretexts.orgorganicchemistrydata.org This ring-opening is a key transformation that allows for the conversion of the heterocyclic pyrylium system into acyclic carbonyl compounds. For instance, the addition of a methyl group from a Grignard reagent to the C2 position would lead to a 2,2,4,6-tetramethyl-2H-pyran, which then opens to form a (4E)-4,6-dimethylhept-4-en-2-one. This electrocyclic ring-opening is a powerful tool for the synthesis of highly substituted dienone structures. researchgate.net

Formation of Carbocyclic Aromatic Compounds

The electron-deficient pyrylium ring serves as an excellent synthon for constructing various carbocyclic aromatic systems. By reacting with appropriate carbanionic nucleophiles, the pyrylium ring can be transformed into substituted benzenes, naphthalenes, and non-benzenoid aromatics like azulenes.

Azulenes: A notable application of this compound is in the synthesis of azulene (B44059) derivatives. The reaction with sodium cyclopentadienide, generated from cyclopentadiene (B3395910) and sodium, provides a direct route to the azulene core. orgsyn.org In this transformation, the cyclopentadienyl (B1206354) anion attacks the pyrylium ring, leading to a ring-opened intermediate that subsequently undergoes intramolecular condensation and dehydration to form the bicyclic aromatic azulene system. This method has made 4,6,8-trimethylazulene (B1196119) readily accessible for further studies. orgsyn.org

The reaction involves adding this compound to a prepared solution of cyclopentadienylsodium in a solvent like tetrahydrofuran (B95107) (THF). The exothermic reaction is typically controlled at a temperature between 42°C and 48°C.

Benzene (B151609) Derivatives: 2,4,6-Trimethylpyrylium salts are versatile precursors for synthesizing substituted benzene derivatives. A well-established method involves reaction with carbanions derived from active methylene (B1212753) compounds. For instance, the condensation with nitromethane (B149229) in the presence of a base, such as potassium t-butoxide, yields a nitro-substituted benzene derivative. researchgate.net The reaction proceeds via the initial attack of the nitromethane anion on the α-position of the pyrylium ring, followed by ring opening and subsequent cyclization and elimination to form the aromatic ring. This reaction is broadly applicable to various substituted pyrylium salts, providing access to otherwise difficult-to-synthesize nitroaromatic compounds. researchgate.net

Naphthalene (B1677914) Derivatives: The synthetic utility of pyrylium salts extends to the formation of naphthalene derivatives. The general strategy involves the reaction of the pyrylium salt with a nucleophile that introduces a four-carbon unit, which can then cyclize to form the second aromatic ring of the naphthalene system. Although a general and valuable transformation, specific examples detailing the synthesis of naphthalene derivatives directly from this compound are less commonly documented in introductory literature.

Table 1: Synthesis of Azulene Derivatives

ProductReactantYieldReference
4,6,8-TrimethylazuleneCyclopentadienylsodium54-56% orgsyn.org

Condensation Reactions Involving Active Methyl Groups

The methyl groups at the C2, C4, and C6 positions of the 2,4,6-trimethylpyrylium cation are activated by the positively charged ring, rendering their protons acidic. This allows them to participate in condensation reactions with various electrophiles, particularly aldehydes and ketones, in the presence of a base or an acid catalyst.

Condensation with Aromatic Aldehydes: The active methyl groups can undergo aldol-type condensation with aromatic aldehydes to form styryl-substituted pyrylium salts. This reaction typically involves heating the pyrylium salt and the aldehyde in a solvent like acetic anhydride (B1165640). The resulting styryl dyes are of significant interest due to their intense color and photophysical properties. While the general reaction of pyrylium salts with aldehydes is well-known, specific procedural details for the condensation of this compound with various aromatic aldehydes are often tailored to the specific substrate. The reaction of a methyl group on a pyrylium ring with a diazonium species, another electrophile, to form a stable azo dye has also been reported, highlighting the reactivity of these methyl groups. researchgate.net

Condensation with γ-Pyrones: Condensation reactions can also occur with other carbonyl-containing heterocycles. For example, the active methyl groups of 2,6-dimethyl-4-pyrone (a γ-pyrone) can be functionalized through condensation with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov By analogy, it is conceivable that the activated methyl groups of this compound could condense with γ-pyrones to create more complex, conjugated heterocyclic systems, although specific examples are not widely reported.

Interactions with Other Heteroatom Nucleophiles

Beyond carbon nucleophiles, this compound reacts readily with a variety of heteroatom nucleophiles, leading to ring transformations or the formation of stable ring-opened products.

Conversion to Thiopyrylium (B1249539) Salts

One of the fundamental transformations of pyrylium salts is their conversion into other heterocyclic systems. The oxygen atom in the pyrylium ring can be replaced by other heteroatoms. To synthesize the corresponding sulfur analogues, this compound can be treated with a sulfide (B99878) source, such as sodium sulfide. This reaction results in the formation of 2,4,6-trimethylthiopyrylium perchlorate. The thiopyrylium salts are themselves valuable intermediates and often exhibit different reactivity and properties compared to their oxygen counterparts. researchgate.net

Hydrolysis and Pseudobase Equilibria in Aqueous Media

In aqueous solutions, the highly electrophilic pyrylium cation is susceptible to attack by water. This nucleophilic addition leads to the formation of a hydroxylated intermediate, a 2H-pyran, which is in equilibrium with its ring-opened valence tautomer, an unsaturated 1,5-dicarbonyl compound. This ring-opened form is often referred to as a pseudobase.

For this compound, dissolution in water establishes an equilibrium between the pyrylium cation and its pseudobase, pent-2-en-2,4-dione. The position of this equilibrium is pH-dependent. In acidic solutions, the equilibrium favors the aromatic pyrylium cation. As the pH increases, the equilibrium shifts towards the formation of the neutral, ring-opened pseudobase. This reversible transformation is a key characteristic of pyrylium salt chemistry and influences their application in aqueous environments. The reaction of the related 2,4,6-triphenylpyrylium salt with nucleophiles like hydroxylamine proceeds through the formation of a pseudobase intermediate. researchgate.net

Mechanistic Elucidation and Kinetic Studies in 2,4,6 Trimethylpyrylium Perchlorate Chemistry

Detailed Reaction Pathways of Nucleophilic Attack and Subsequent Rearrangements

The electron-deficient nature of the pyrylium (B1242799) ring makes it an excellent target for a wide array of nucleophiles. The attack predominantly occurs at the α-positions (C-2 or C-6) of the ring, which are the most electrophilic centers. This initial addition leads to the formation of a 2H-pyran intermediate, which is often unstable and undergoes subsequent reactions.

A common pathway following nucleophilic addition is the electrocyclic ring-opening of the pyran intermediate to form an open-chain pentadienone derivative, often referred to as a pseudobase if the nucleophile is a hydroxide (B78521) ion. This ring-opening is a key step that allows for various rearrangements and further reactions.

For instance, the reaction of the 2,4,6-trimethylpyrylium cation with aqueous sodium cyanide initially involves a nucleophilic attack at an α-position. orientjchem.org Subsequent ring-opening and intramolecular reactions can lead to the formation of complex structures. In a specific case, reaction with sodium cyanide in water at elevated temperatures resulted in the synthesis of a bicyclic lactone (1,3,5-trimethyl-6,8-dioxa-bicyclo[3.2.1]oct-2-en-7-one). orientjchem.org This highlights a complex cascade involving nucleophilic attack, ring-opening, and intramolecular cyclization.

The reaction with other nucleophiles, such as hydroxylamine (B1172632) and phenylhydrazine (B124118), also proceeds via initial attack and ring-opening. The resulting open-chain intermediate can then cyclize to form new five- or six-membered heterocyclic systems. For example, the reaction of the related 2,4,6-triphenylpyrylium (B3243816) salt with hydroxylamine yields an isoxazole (B147169) derivative, while reaction with phenylhydrazine yields a pyrazole (B372694) derivative. researchgate.net These transformations underscore the versatility of the pyrylium ring as a synthon for various heterocyclic compounds.

The general mechanism can be summarized as:

Nucleophilic Attack: The nucleophile adds to the C-2 or C-6 position of the 2,4,6-trimethylpyrylium cation.

Intermediate Formation: A transient 2H-pyran is formed.

Ring-Opening: The 2H-pyran undergoes electrocyclic ring-opening to yield a substituted pentadienone.

Rearrangement/Cyclization: The open-chain intermediate undergoes further reactions, such as intramolecular cyclization or tautomerization, to yield stable final products.

NucleophileIntermediate(s)Final Product(s)
Hydroxide (OH⁻) 2H-Pyran, Pentadienone (Pseudobase)Open-chain or cyclized products
Cyanide (CN⁻) 2H-Pyran, CyanopentadienoneBicyclic lactone orientjchem.org
Hydroxylamine (NH₂OH) 2H-Pyran, Oxime of PentadienoneIsoxazole derivatives researchgate.net
Phenylhydrazine (PhNHNH₂) 2H-Pyran, Phenylhydrazone of PentadienonePyrazole derivatives researchgate.net
Primary Amines (RNH₂) 2H-Pyran, Pentadienone iminePyridinium (B92312) salts

Investigation of Intermediate Species and Transition States

The elucidation of reaction mechanisms involving 2,4,6-trimethylpyrylium perchlorate (B79767) heavily relies on the identification and characterization of transient species. The primary intermediates in nucleophilic addition reactions are pyran derivatives (2H- or 4H-pyrans) and the open-chain 1,5-dicarbonyl compounds (pseudobases). researchgate.netresearchgate.net

Pyran Intermediates: Following nucleophilic attack at an α-position (C2/C6), a 2H-pyran is formed. If the attack occurs at the γ-position (C4), a 4H-pyran is generated. While α-attack is generally favored for 2,4,6-trisubstituted pyrylium salts, the formation of 4H-pyrans can occur, particularly with certain nucleophiles. researchgate.net These pyran intermediates are typically unstable and serve as precursors to the ring-opened forms.

Pentadienone Intermediates (Pseudobases): The electrocyclic ring-opening of the 2H-pyran intermediate leads to the formation of a pentadienone. These open-chain species are crucial, as their conformational flexibility and reactive functional groups dictate the final product distribution. For instance, the reaction of 2,4,6-triphenylpyrylium with hydroxylamine affords the monoxime of the pseudobase, which readily isomerizes into a 3,5-diphenyl-5-phenacyl-2-isoxazoline. researchgate.net

Transition States: The conversion of the pyrylium salt to its products involves several transition states. The initial nucleophilic attack proceeds through a transition state where the new carbon-nucleophile bond is being formed. The subsequent electrocyclic ring-opening of the pyran intermediate also has a characteristic pericyclic transition state. Computational studies have been employed to model these transition states, providing insight into the reaction energetics and regioselectivity. The preference for nucleophilic attack at the α-position over the γ-position is often explained by kinetic factors and the relative stability of the resulting intermediates. orientjchem.org

Hydride Transfer Mechanisms

2,4,6-Trimethylpyrylium perchlorate can act as a hydride acceptor in reactions with suitable hydride donors. This process involves the formal transfer of a hydride ion (H⁻) to the pyrylium ring, leading to its reduction.

A key example is the reaction with sodium borohydride (B1222165) (NaBH₄). This reaction converts 2,4,6-trialkylpyrylium salts into a mixture of dienones and 4H-pyrans. researchgate.net The mechanism proceeds as follows:

Hydride Attack: A hydride ion from the borohydride attacks the pyrylium cation. This attack can occur at either the α- or γ-position.

Formation of Neutral Pyrans: Attack at the γ-position (C-4) directly yields the corresponding stable 4H-pyran (4-hydro-2,4,6-trimethylpyran). Attack at an α-position (C-2 or C-6) yields a 2H-pyran.

Ring-Opening: The unstable 2H-pyran intermediate can undergo ring-opening to form a conjugated dienone.

The formation of a mixture of products suggests that both pathways (γ-attack and α-attack followed by ring-opening) are competitive. The ratio of 4H-pyran to dienone can depend on the specific pyrylium salt and the reaction conditions. This reactivity highlights the ability of the pyrylium ring to be reduced to neutral, non-aromatic species.

Isotopic Labeling and Exchange Studies (e.g., deuterium (B1214612) exchange at methyl positions)

Isotopic labeling is a powerful tool for probing reaction mechanisms, and studies on 2,4,6-trimethylpyrylium salts have provided significant insights. Deuterium exchange studies are particularly informative about the reactivity of the substituent methyl groups.

It has been demonstrated that the methyl groups of 2,4,6-trimethylpyrylium salts can undergo regioselective deuteration in heavy water (D₂O). researchgate.net The protons of the α-methyl groups (at C-2 and C-6) are found to be more acidic and exchange more readily than the protons of the γ-methyl group (at C-4).

The mechanism for this exchange involves the transient formation of neutral methylenepyran isomers, also known as anhydrobases.

Deprotonation: A base (such as D₂O itself or another base present in solution) abstracts a proton from one of the methyl groups.

Anhydrobase Formation: This deprotonation results in the formation of a neutral exocyclic methylene-pyran intermediate (an anhydrobase). Anhydrobases derived from deprotonation at the α-position are known as α-methylenepyrans, while deprotonation at the γ-position yields a γ-methylenepyran.

Reprotonation (Deuteration): The anhydrobase is then reprotonated by the deuterated solvent (D₂O), incorporating a deuterium atom onto the methyl group.

The faster exchange rate at the α-methyl groups compared to the γ-methyl group indicates that the formation of the corresponding α-methylenepyran anhydrobase is kinetically or thermodynamically favored over the γ-isomer. These isotopic exchange studies provide direct evidence for the existence of anhydrobase intermediates and quantify the relative lability of the protons on the alkyl substituents, which is a key feature of the reactivity of alkyl-substituted pyrylium salts. researchgate.net

Study TypeKey FindingImplication
Deuterium Exchange in D₂O Protons on α-methyl groups exchange faster than on the γ-methyl group. researchgate.netDemonstrates the formation of methylenepyran (anhydrobase) intermediates and the higher acidity of α-methyl protons.

Strategic Applications of 2,4,6 Trimethylpyrylium Perchlorate As a Versatile Synthon

Building Block for the Synthesis of Complex Heterocyclic and Polycyclic Structures

2,4,6-Trimethylpyrylium perchlorate (B79767) is a highly effective synthon for the creation of diverse heterocyclic and polycyclic compounds. researchgate.net Its utility stems from the facile reaction of the pyrylium (B1242799) ring with various nucleophiles, leading to a range of valuable products.

The reaction of 2,4,6-trimethylpyrylium salts with primary aliphatic amines yields not only the expected N-alkylpyridinium salts but also N-alkyl-3,5-xylidines. researchgate.net This transformation highlights a cyclization pathway to aniline (B41778) derivatives that was previously associated primarily with secondary amines. researchgate.net Furthermore, these pyrylium salts can be converted into a variety of other heterocyclic systems, including:

Pyridines and Pyridinium (B92312) Salts: The reaction with amines is a well-established method for synthesizing substituted pyridines and their corresponding pyridinium salts. orgsyn.orgorgsyn.org

Furans: Treatment of 2,4,6-trialkylpyrylium salts with hydrogen peroxide under mild aqueous conditions results in a ring contraction to form [3,5-dialkyl-furyl-(2)]-alkylketones. researchgate.net

Isoxazolines and Pyrazolines: Reactions with hydroxylamine (B1172632) or phenylhydrazine (B124118) lead to the formation of isoxazoline (B3343090) and pyrazoline derivatives, respectively. researchgate.netorgsyn.org

1,2-Diazepines: The reaction with hydrazine (B178648) provides a route to seven-membered heterocyclic rings, specifically substituted 4H-1,2-diazepines. orgsyn.org

Thiopyrylium (B1249539) Salts: 2,4,6-Triarylpyrylium salts can be readily converted to the corresponding triarylthiopyrylium salts using sodium sulfide (B99878) in acetone (B3395972). researchgate.net

Beyond simple heterocycles, pyrylium salt chemistry has been instrumental in the construction of intricate macrocyclic and polycyclic architectures. For instance, functionalized 2,4,6-triarylpyrylium salts serve as key precursors for building shape-persistent macrocycles. nih.gov This strategy involves the transformation of the pyrylium salt into a corresponding arene via a catalyst-free condensation reaction, enabling the synthesis of macrocycles with precisely positioned functional groups. nih.gov

A notable application is the synthesis of 4,6,8-trimethylazulene (B1196119), which has become readily accessible through the reaction of 2,4,6-trimethylpyrylium perchlorate with cyclopentadienylsodium. orgsyn.org This has facilitated broader studies into the properties and synthesis of related azulene (B44059) compounds. orgsyn.org

Precursor in the Development of π-Conjugated Systems

The electron-deficient nature of the pyrylium ring makes this compound an excellent starting material for the synthesis of various π-conjugated systems, which are of significant interest for their electronic and optical properties.

Pyrylocyanine Dyes: While the direct synthesis of pyrylocyanine dyes from this compound is a known application, detailed modern research findings on this specific transformation are not extensively covered in the provided search results. However, the general reactivity of pyrylium salts suggests their utility in forming such dye structures through condensation reactions.

Azulenyl-Substituted Chromophores: A significant area of application is the synthesis of pyrylium perchlorates substituted with azulen-1-ylvinyl groups. researchgate.net These compounds exhibit a pronounced bathochromic (red) shift in their electronic spectra upon substitution, indicating a strong push-pull character which is confirmed by ¹H-NMR spectroscopy. researchgate.net The synthesis can be achieved through conventional heating or, more efficiently, via microwave-assisted protocols, which offer shorter reaction times, higher product selectivity, and improved yields. researchgate.net When multiple methyl groups are present on the starting pyrylium salt, the condensation with azulenyl aldehydes can proceed stepwise, leading to mono-, di-, and trivinylene derivatives. researchgate.net

The following table summarizes the synthesis of azulenyl-substituted pyrylium salts from this compound:

Starting Pyrylium SaltAzulenyl AldehydeProductYield (Conventional)Yield (Microwave)
This compoundAzulen-1-carbaldehyde2,4-Bis[2-(azulen-1-yl)vinyl]-6-methylpyrylium perchlorateLowHigh
This compound4,6,8-Trimethylazulen-1-carbaldehyde2,4,6-Tris[2-(4,6,8-trimethylazulen-1-yl)vinyl]pyrylium perchlorateTracesHigh

Role in the Preparation of Isotopically Labeled Organic Molecules

2,4,6-Trimethylpyrylium salts serve as valuable reagents for the introduction of isotopic labels into organic molecules, which is crucial for mechanistic studies and as internal standards in mass spectrometry.

The synthesis of isotopically labeled compounds can be achieved by utilizing deuterated starting materials in the preparation of the pyrylium salt itself. For example, 2,4,6-triphenylpyrylium (B3243816) salt deuterated in two of the phenyl rings (D10) has been synthesized. researchgate.net This involved a Friedel-Crafts acylation of benzene-d6 (B120219) with acetic anhydride (B1165640) to produce acetophenone-d5, followed by an aldol (B89426) condensation with benzaldehyde (B42025) to yield benzalacetophenone-d5, a precursor to the deuterated pyrylium salt. researchgate.net

This approach allows for the subsequent transfer of the isotopically labeled pyridinium moiety to other molecules, such as peptides, for quantitative analysis.

Application in Peptide Modification and Derivatization for Spectroscopic Analysis

This compound and its derivatives are effective reagents for the chemical modification of peptides, enhancing their detection and sequencing by mass spectrometry. These pyrylium salts act as ionization tags, improving the ionization efficiency of peptides, which can be problematic for trace amounts of sample. researchgate.net

The primary target for modification is the ε-amino group of lysine (B10760008) residues, although the N-terminal α-amino group can also be modified, albeit with lower reactivity. researchgate.net The reaction results in the attachment of a pyridinium salt moiety to the peptide. This derivatization introduces a fixed positive charge, which significantly enhances the signal intensity in electrospray ionization mass spectrometry (ESI-MS).

A study involving the tryptic digest of ubiquitin demonstrated that all lysine residues within the protein's peptides were successfully modified with a 2,4,6-triphenylpyrylium (TPP) tag. researchgate.net This comprehensive labeling underscores the utility of pyrylium salts for peptide analysis.

The following table details the peptides from ubiquitin that were identified after being labeled with the TPP moiety:

Peptide SequenceNumber of Lysine Residues
YNIQKESTL1
NVKAKIQDKEGIPPDQ3
AGKQLEDGRTLSD1 (N-terminal modification also observed)

This derivatization strategy is particularly beneficial for the analysis of tryptic peptides that contain a C-terminal lysine residue. researchgate.net

Advanced Spectroscopic Techniques for Structural and Mechanistic Analysis of 2,4,6 Trimethylpyrylium Perchlorate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including pyrylium (B1242799) salts. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the electronic environment of the nuclei.

In the ¹H NMR spectrum of 2,4,6-trimethylpyrylium perchlorate (B79767), the chemical shifts are influenced by the positive charge on the pyrylium ring, which deshields the protons. The protons of the methyl groups and the ring protons will exhibit characteristic signals. The two methyl groups at the 2- and 6-positions are chemically equivalent, leading to a single resonance, while the methyl group at the 4-position will have a distinct signal. The two equivalent protons on the pyrylium ring at the 3- and 5-positions will also produce a single signal.

Similarly, the ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbons of the pyrylium ring are significantly downfield due to the deshielding effect of the positive charge. The methyl carbons will appear in the upfield region of the spectrum. The chemical shifts in deuterated solvents like DMSO-d₆ or CDCl₃ are standard references for such analyses. carleton.ca

**Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,4,6-Trimethylpyrylium Cation***

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-CH₃, C6-CH₃~2.8~20
C4-CH₃~2.6~18
C3-H, C5-H~8.0~130
C2, C6-~170
C4-~160
C3, C5-~130

Note: These are estimated values based on data for similar pyrylium and pyridinium (B92312) structures. Actual values may vary depending on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the 2,4,6-trimethylpyrylium cation. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. Pyrylium salts typically exhibit strong absorption bands in the near-ultraviolet to visible region of the electromagnetic spectrum.

The UV-Vis spectrum of pyrylium salts is characterized by one or more absorption bands corresponding to π → π* transitions. For substituted pyrylium salts, the position and intensity of these bands are sensitive to the nature and position of the substituents on the pyrylium ring. In the case of 2,4,6-trimethylpyrylium perchlorate, the methyl groups act as auxochromes and can cause a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted pyrylium cation.

Research on various 2,4,6-trisubstituted pyrylium salts has shown that they absorb in the near-ultraviolet-blue spectral range. unlv.edu The main absorption peaks are generally attributed to electronic transitions along the short and long axes of the pyrylium ring. unlv.edu For instance, 2,4,6-triphenylpyrylium (B3243816) salts show absorption peaks that are influenced by the substituents on the phenyl rings. unlv.edu While specific λmax values for this compound are not extensively reported, it is expected to absorb in a similar region to other trimethyl-substituted pyrylium salts.

Table 2: General UV-Vis Absorption Data for Substituted Pyrylium Salts

Compound Type General Absorption Region (nm) Type of Transition
Unsubstituted Pyrylium~270π → π
2,4,6-Trimethyl-substituted Pyrylium SaltsNear-UV to Blue (e.g., ~300-450)π → π
2,4,6-Triphenyl-substituted Pyrylium Salts~350-450π → π*

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In this compound, the IR spectrum will show characteristic absorption bands for the pyrylium ring and the perchlorate anion.

The pyrylium ring itself will exhibit several characteristic vibrations, including C=C and C-O-C stretching frequencies. The aromatic-like character of the pyrylium ring results in bands in the region of 1600-1450 cm⁻¹. The C-H stretching vibrations of the methyl groups and the ring protons will appear in the 3100-2850 cm⁻¹ region.

The perchlorate anion (ClO₄⁻) is a tetrahedral ion and has characteristic IR absorption bands. The most intense of these is a strong, broad band around 1100 cm⁻¹, which is due to the asymmetric stretching vibration of the Cl-O bonds. A weaker band for the symmetric stretch may also be observed around 930 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Pyrylium RingC=C Stretching1600-1450
Pyrylium RingC-O-C Asymmetric Stretching~1250
Methyl GroupsC-H Stretching2950-2850
Ring ProtonsC-H Stretching~3100-3000
Perchlorate AnionCl-O Asymmetric Stretching~1100 (strong, broad)
Perchlorate AnionCl-O Symmetric Stretching~930 (weak)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. For this compound, the mass spectrum would be recorded for the cationic portion, the 2,4,6-trimethylpyrylium cation.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its elemental formula. The molecular ion peak for the 2,4,6-trimethylpyrylium cation would be expected at a mass-to-charge ratio (m/z) corresponding to the formula [C₈H₁₁O]⁺.

The fragmentation pattern in the mass spectrum provides clues about the structure of the ion. The fragmentation of the 2,4,6-trimethylpyrylium cation is expected to proceed through pathways that lead to the formation of stable fragments. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small neutral molecules or radicals. For the 2,4,6-trimethylpyrylium cation, potential fragmentation could involve the loss of a methyl radical (CH₃•) or the rearrangement and cleavage of the pyrylium ring. The fragmentation pattern can be complex, but the major peaks can be used to piece together the structure of the parent ion.

Electron Spin Resonance (ESR) Spectroscopy for Radical-Cation Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to study species that have unpaired electrons, such as radicals and radical ions. In the context of this compound, ESR spectroscopy would be instrumental in detecting and characterizing any radical-cation intermediates that may form during chemical reactions, such as single-electron transfer (SET) processes.

If this compound were to undergo a one-electron reduction, it would form the 2,4,6-trimethylpyrylium radical. This radical species, having an unpaired electron, would be ESR active. The ESR spectrum would provide information about the electronic structure of this radical. The g-factor and hyperfine coupling constants are key parameters obtained from an ESR spectrum.

The hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei with non-zero spin, such as ¹H. The resulting splitting pattern in the ESR spectrum can reveal the number and type of nuclei interacting with the unpaired electron, and the magnitude of the coupling constants provides information about the distribution of the unpaired electron density within the molecule. For the 2,4,6-trimethylpyrylium radical, one would expect to see hyperfine coupling to the protons of the methyl groups and the ring protons, which would help to map the spin density distribution in this transient intermediate.

Computational and Theoretical Investigations of 2,4,6 Trimethylpyrylium Perchlorate Reactivity

Quantum Chemical Studies of Electronic Structure and Aromaticity

Quantum chemical studies have been instrumental in elucidating the electronic structure and aromatic character of the 2,4,6-trimethylpyrylium cation. The pyrylium (B1242799) ring is a six-membered heterocyclic system containing a trivalent oxygen atom, rendering it an electron-deficient and aromatic species. This inherent aromaticity is a key determinant of its stability and reactivity.

The electronic structure of pyrylium salts, including the 2,4,6-trimethyl derivative, has been shown to be influenced by the substituents on the ring. For instance, the introduction of electron-donating groups can significantly affect the optical properties of the molecule. unlv.edu The strong electrophilicity of the pyrylium ring makes it a valuable reagent in various chemical reactions. researchgate.net

Studies on related 2,4,6-triarylpyrylium salts have provided comparative insights. For example, the parent 2,4,6-triphenylpyrylium (B3243816) perchlorate (B79767) exhibits absorption peaks at 355 nm and 405 nm in acetonitrile. unlv.edu The substitution pattern on the phenyl rings influences the absorption and emission wavelengths.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms and energetics of reactions involving 2,4,6-trimethylpyrylium perchlorate. DFT calculations allow for the modeling of reaction pathways and the determination of activation energies and reaction intermediates. beilstein-journals.orgmdpi.com

One area of focus has been the reaction of pyrylium salts with nucleophiles. These reactions are fundamental to the synthetic utility of pyrylium salts, enabling their conversion into a wide array of other cyclic and acyclic compounds. researchgate.net For instance, the reaction of 2,4,6-trimethylpyrylium with a diazonium species to form a stable azo dye has been studied, highlighting the reactivity of the methyl group at the para position. researchgate.net The observation of a new absorption band around 400 nm in the reaction of pyrylium structures with amine compounds has been attributed to a ring-opening process. researchgate.net

DFT calculations have been employed to model complex reaction cascades. For example, in copper-catalyzed reactions, DFT can help elucidate whether a reaction proceeds through an aryl transfer–ring closing sequence or another pathway. beilstein-journals.org Such calculations have shown that the activation energy for certain ring-closing steps can be quite low, indicating a rapid reaction under the given conditions. beilstein-journals.org

Table 1: Calculated Activation Barriers for a Model Reaction

Transition StateActivation Barrier (kcal/mol)
TSrcA22.6
TSrcB6.5

This table presents calculated activation free barriers for two different pathways (A and B) in a model ring-closing reaction, as determined by DFT calculations. The lower activation barrier for path B suggests it is the more favorable route. beilstein-journals.org

Molecular Dynamics Simulations and Conformational Analysis

MD simulations can qualitatively analyze dynamic processes such as methyl group rotations, which would be relevant to the three methyl groups on the pyrylium ring of the title compound. rsc.org However, it is important to note that quantitative results from MD simulations should be interpreted with caution and validated against experimental data whenever possible. rsc.org

Prediction of Reactivity and Selectivity in Novel Transformations

The theoretical understanding gained from quantum chemical and DFT studies allows for the prediction of reactivity and selectivity in novel transformations involving this compound. The electrophilic nature of the pyrylium ring is a key feature that drives its reactivity towards a wide range of nucleophiles. researchgate.net

Computational studies can guide the design of new synthetic routes. For example, the understanding of how substituents affect the electronic properties of the pyrylium ring can inform the synthesis of new derivatives with tailored reactivity. The selective reactivity of pyrylium salts with functional groups like amines and hydroxyls makes them valuable for targeted chemical modifications. researchgate.net

The reaction of pyrylium salts to form other heterocyclic systems is a well-established area where predictive models can be applied. The conversion of pyrylium salts into pyridines, pyridinium (B92312) salts, and other aromatic heterocycles is a testament to their synthetic versatility. unlv.eduresearchgate.net Theoretical calculations can help to predict the feasibility and outcome of such transformations with new substrates.

Emerging Research Frontiers and Future Perspectives for 2,4,6 Trimethylpyrylium Perchlorate

Development of Catalytic Applications in Organic Synthesis

The strong electrophilic nature of the pyrylium (B1242799) ring in 2,4,6-trimethylpyrylium perchlorate (B79767) makes it a promising candidate for various catalytic applications in organic synthesis. Researchers are actively exploring its potential to catalyze a range of organic transformations.

One area of focus is its use as a precursor for N-aryl-2,4,6-trimethylpyridinium salts, which can be synthesized from the reaction of 2,4,6-trimethylpyrylium perchlorate with primary aromatic amines. researchgate.net These pyridinium (B92312) salts have shown potential in various chemical reactions.

Furthermore, pyrylium salts, in general, are recognized for their ability to act as sensitizers in photo-induced electron transfer processes due to their electron-deficient nature. unlv.eduresearchgate.net This property is being investigated for applications in photoredox catalysis, a rapidly growing field in organic synthesis. The development of new synthetic methodologies catalyzed by this compound and its derivatives holds the potential to provide more efficient and environmentally friendly routes to valuable organic molecules.

Exploration of Novel Reactivity Pathways and Product Scaffolds

The inherent reactivity of this compound serves as a gateway to a diverse range of molecular architectures. A key reaction pathway involves its interaction with various nucleophiles, leading to the formation of a multitude of heterocyclic and aromatic compounds. researchgate.net

For instance, its reaction with cyclopentadienylsodium provides a straightforward route to 4,6,8-trimethylazulene (B1196119), a compound of interest for studying the properties of azulenes. orgsyn.org The reaction with primary aliphatic and aromatic amines yields the corresponding N-substituted pyridinium salts. researchgate.net Interestingly, with certain primary aliphatic amines, a cyclization reaction can occur, leading to the formation of N-alkyl-3,5-xylidines. researchgate.net

The reaction of pyrylium salts with hydroxylamine (B1172632) and phenylhydrazine (B124118) can lead to the formation of isoxazole (B147169) and pyrazole (B372694) derivatives, respectively. researchgate.net These reactions highlight the versatility of the pyrylium scaffold in constructing complex heterocyclic systems. The exploration of these and other novel reactivity pathways continues to be an active area of research, promising the discovery of new product scaffolds with unique chemical and physical properties.

Computational Design of Advanced Derivatives with Tailored Reactivity

Computational chemistry offers a powerful tool for the rational design of novel 2,4,6-trimethylpyrylium derivatives with customized reactivity and properties. By employing theoretical calculations, researchers can predict how modifications to the pyrylium core will influence its electronic structure, stability, and reactivity.

For example, computational studies can be used to understand the effect of different counter-anions on the properties of pyrylium salts. It has been shown that exchanging the perchlorate (ClO4-) anion with bistriflimide (TFSI-) can improve solubility and molar extinction coefficients in some pyrylium-based dyes. researchgate.net Similarly, the introduction of different substituents on the pyrylium ring can significantly alter the electronic and steric properties of the molecule, thereby tuning its reactivity towards specific nucleophiles or its performance in catalytic cycles.

The design of conformationally twisted pyrylium salts, such as triphenylamine-linked 2,4,6-tristyrylpyrylium salts, has led to the development of dyes capable of sensing various biogenic amines. researchgate.net This demonstrates the potential of computational design to create highly specific and sensitive chemical sensors. Future research in this area will likely focus on the in-silico design of pyrylium-based catalysts with enhanced efficiency and selectivity, as well as novel materials with tailored optical and electronic properties.

Integration into Supramolecular Chemistry and Nanotechnology

The unique properties of this compound and its derivatives make them attractive building blocks for the construction of complex supramolecular assemblies and functional nanomaterials. The cationic nature of the pyrylium ring allows for its incorporation into systems driven by electrostatic interactions.

The development of pyrylium-based dyes that exhibit significant spectral shifts upon interaction with other molecules, such as amines, opens up possibilities for their use in supramolecular sensing ensembles. researchgate.net For example, a pyrylazo molecule, synthesized from 2,4,6-trimethylpyrylium, can undergo a color change in the presence of a weak base, making it a potential component for a colorimetric sensor. researchgate.net

In the realm of nanotechnology, the strong absorption and fluorescence properties of pyrylium salts are being explored. unlv.edu These salts have the potential to be used as fluorescent probes or as components in light-emitting materials. researchgate.net The ability to synthesize pyrylium salts with specific optical properties, combined with their potential for self-assembly, paves the way for their integration into advanced nanomaterials for applications in electronics, photonics, and biomedical imaging.

Q & A

Q. What are the standard synthetic protocols for preparing 2,4,6-trimethylpyrylium perchlorate, and how can reaction conditions be optimized?

The compound is classically synthesized via the Balaban-Nenitzescu method, involving acylation of pentenone derivatives (e.g., 2,4,6-trimethylpent-1-en-3-one) with acid chlorides or anhydrides under strongly acidic conditions. For example, perchloric acid (HClO₄) is used as the acid catalyst, and the reaction is typically conducted at 90–100°C for 2 hours . Yield optimization (53–57%) requires strict temperature control and the use of acetic acid/acetic anhydride mixtures for crystallization . Caution : The perchlorate salt is explosive when dry; tetrafluoroborate or triflate analogs are safer alternatives for handling .

Q. How is this compound characterized, and what analytical data are critical for verification?

Key characterization methods include:

  • Melting Point : 214–215°C (decomposition) in acetic acid/anhydride .
  • Spectroscopy : UV-Vis (λmax in methylene chloride: 285–1160 nm) and gravimetric analysis for elemental composition (C, H, Cl) .
  • X-ray Crystallography : Used to confirm salt structures, particularly for coordination complexes .
    A representative analytical table:
PropertyValue/PeakReference
Melting Point (dec.)214–215°C (acetic acid/anhydride)
UV-Vis λmax (CH₂Cl₂)285 nm, 315 nm, 365 nm, 530 nm, 610 nm
Elemental Analysis (C, %)72.7% (Calcd), 72.4% (Found)

Q. What safety protocols are essential when handling this compound?

Due to its explosive nature:

  • Conduct reactions behind a safety shield .
  • Use inert solvents (e.g., dry tetrahydrofuran) and avoid moisture .
  • Store in small quantities and handle under nitrogen .
  • Substitute with non-explosive salts (e.g., BF₄⁻ or CF₃SO₃⁻) for long-term studies .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound is used in cycloadditions versus nucleophilic substitutions?

The pyrylium cation acts as a strong electrophile. In cycloadditions (e.g., with cyclopentadienyl sodium), it forms fused aromatic systems (e.g., azulenes) via [6+4] pathways at 42–48°C, monitored by UV-Vis (purple intermediates) . For nucleophilic substitutions (e.g., with aminophenols), reflux in methanol with HClO₄ yields pyridinium perchlorates (38–32% yield) through ring-opening and re-closure mechanisms . Stoichiometric adjustments (1.2 equiv pyrylium salt) improve yields .

Q. How can researchers resolve contradictions in reported melting points or spectroscopic data for derivatives?

Discrepancies in data (e.g., λmax shifts or decomposition ranges) often arise from solvent polarity or crystallization conditions. For example:

  • Melting points vary with solvent purity (acetic acid vs. acetic anhydride) .
  • UV-Vis λmax values shift in polar solvents due to solvatochromic effects .
    Cross-validate using multiple techniques (e.g., TG-DSC for decomposition profiles and NMR for structural confirmation ).

Q. What strategies mitigate instability during thermal decomposition studies of this compound salts?

Thermogravimetric analysis (TGA) under nitrogen reveals decomposition at 214–238°C . To stabilize intermediates:

  • Use micellar media (e.g., sodium dodecyl sulfate) to slow proton transfer .
  • Monitor ignition delays via controlled heating rates (<5°C/min) .
  • Compare with nitrate analogs, which exhibit lower exothermicity .

Q. How does this compound function in coordination chemistry, and what complexes are structurally characterized?

The perchlorate anion acts as a non-coordinating counterion, enabling isolation of cationic metal complexes. For example:

  • Mn(II)/Co(II) complexes with 2,4,6-tris(2-pyridyl)-1,3,5-triazine ligands are synthesized in acetonitrile, with perchlorate providing charge balance .
  • Rhodium perchlorates are structurally confirmed via X-ray diffraction, showing ClO₄⁻ outer-sphere interactions .

Q. What role does this compound play in materials science, particularly in supramolecular systems?

It serves as a precursor for:

  • Electroactive polymers : Pyrylium salts polymerize into conductive films under electrochemical control .
  • Photosensitizers : Derivatives like 9-mesityl-10-methylacridinium perchlorate are used in light-driven catalysis (λmax ~450 nm) .
  • Ionic liquids : Combined with large anions (e.g., BArF⁻) for low-melting-point matrices .

Methodological Recommendations

  • Contradiction Analysis : Replicate syntheses using literature protocols (e.g., Balaban-Nenitzescu vs. Marvell-Gosink ) to identify solvent/stoichiometry effects.
  • Advanced Spectroscopy : Use Raman (peak assignments at 5, 21, 25 cm⁻¹) and ESR to track radical intermediates in decomposition pathways.
  • Computational Modeling : DFT studies (e.g., Gaussian) predict regioselectivity in cycloadditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.